Cas no 1261908-86-4 (5-(3-Benzyloxyphenyl)-2-chlorophenol)

5-(3-Benzyloxyphenyl)-2-chlorophenol 化学的及び物理的性質
名前と識別子
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- DTXSID90686195
- MFCD18315821
- 5-(3-BENZYLOXYPHENYL)-2-CHLOROPHENOL
- 1261908-86-4
- 3'-(Benzyloxy)-4-chloro[1,1'-biphenyl]-3-ol
- 5-(3-Benzyloxyphenyl)-2-chlorophenol, 95%
- 5-(3-Benzyloxyphenyl)-2-chlorophenol
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- MDL: MFCD18315821
- インチ: InChI=1S/C19H15ClO2/c20-18-10-9-16(12-19(18)21)15-7-4-8-17(11-15)22-13-14-5-2-1-3-6-14/h1-12,21H,13H2
- InChIKey: HBGKCJIFUJNXEP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 310.0760574Da
- どういたいしつりょう: 310.0760574Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 329
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 5.3
5-(3-Benzyloxyphenyl)-2-chlorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB322027-5 g |
5-(3-Benzyloxyphenyl)-2-chlorophenol, 95%; . |
1261908-86-4 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB322027-5g |
5-(3-Benzyloxyphenyl)-2-chlorophenol, 95%; . |
1261908-86-4 | 95% | 5g |
€1159.00 | 2025-03-19 |
5-(3-Benzyloxyphenyl)-2-chlorophenol 関連文献
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
5-(3-Benzyloxyphenyl)-2-chlorophenolに関する追加情報
Comprehensive Overview of 5-(3-Benzyloxyphenyl)-2-chlorophenol (CAS No. 1261908-86-4): Properties, Applications, and Industry Insights
5-(3-Benzyloxyphenyl)-2-chlorophenol (CAS No. 1261908-86-4) is a specialized organic compound gaining attention in pharmaceutical and material science research. This chlorinated phenol derivative features a unique benzyloxy-phenyl substitution pattern, making it valuable for designing bioactive molecules. With increasing searches for "phenolic compound applications" and "drug intermediate synthesis," this molecule exemplifies how structural modifications can enhance functionality.
The compound's molecular structure combines a chlorophenol core with a 3-benzyloxyphenyl moiety, offering dual reactivity sites. Researchers investigating "high-value chemical intermediates" or "tailored aromatic compounds" frequently encounter this scaffold. Its lipophilic character and hydrogen-bonding capacity make it particularly useful in medicinal chemistry, aligning with trending queries about "bioisosteres in drug design."
Recent studies highlight its potential as a building block for kinase inhibitors and GPCR modulators, addressing popular searches like "small molecule drug discovery 2024." The benzyl-protected hydroxyl group allows selective deprotection strategies, a feature often explored in "orthogonal protecting group chemistry." Analytical data shows excellent stability under ambient conditions, with HPLC purity typically exceeding 98% – a crucial parameter for researchers searching "pharmaceutical-grade intermediates."
In material science, the compound's π-conjugated system attracts interest for "organic electronic materials," particularly in OLED precursor development. Its thermal stability (decomposition >250°C) makes it suitable for high-temperature applications, responding to industry demands reflected in searches for "heat-resistant polymers additives." Patent analyses reveal growing IP activity around similar structures, especially for anti-inflammatory applications.
Synthetic protocols for CAS 1261908-86-4 typically involve Ullmann-type coupling or Pd-catalyzed cross-coupling, topics frequently searched alongside "green chemistry approaches." The compound's crystallographic data (monoclinic P21/c space group) provides valuable insights for computational chemistry enthusiasts investigating "molecular packing simulations." Regulatory-compliant handling meets REACH standards, addressing concerns about "sustainable chemical manufacturing."
Emerging applications include its use as a fluorescence quencher in biochemical assays, coinciding with rising searches for "molecular probes for diagnostics." The electron-withdrawing chlorine and electron-donating benzyloxy group create an interesting push-pull electronic effect, relevant to studies on "intramolecular charge transfer." These properties position it as a versatile compound bridging pharmaceutical and advanced material domains.
Quality control specifications for 5-(3-Benzyloxyphenyl)-2-chlorophenol emphasize residual solvent control (<0.1%) and heavy metal limits (<10 ppm), parameters critical for users searching "GMP-compliant intermediates." Storage recommendations (2-8°C under inert atmosphere) reflect best practices for oxygen-sensitive compounds, another trending topic in chemical storage optimization. The compound's logP value (~4.2) makes it particularly interesting for BBB penetration studies in CNS drug development.
Future research directions may explore its catalytic applications or polymeric derivatives, areas generating substantial academic interest as seen in searches for "functionalized monomer design." The compound's SCF-compatible structure also suggests potential in supercritical fluid technologies, aligning with industrial trends toward "alternative solvent systems." These multifaceted applications demonstrate why CAS 1261908-86-4 remains a compound of significant scientific and commercial interest.
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